Product packaging for Aucherine(Cat. No.:CAS No. 123715-12-8)

Aucherine

Cat. No.: B3032201
CAS No.: 123715-12-8
M. Wt: 339.4 g/mol
InChI Key: KPTUMNASMZDHPX-UHFFFAOYSA-N
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Description

Aucherine is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO6 B3032201 Aucherine CAS No. 123715-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-6-methyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6/c1-9(2)12-14(19)17(3,22)16(21)23-8-10-4-6-18-7-5-11(13(10)18)24-15(12)20/h4,9,11-14,19,22H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUMNASMZDHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924578
Record name 4,5-Dihydroxy-5-methyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123715-12-8
Record name Aucherine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-5-methyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives on the Discovery of Compounds from Salvia Aucheri

The term "Aucherine" likely stems from the botanical name Salvia aucheri, a species of sage belonging to the Lamiaceae family. nih.govrhs.org.uk This plant is used in traditional medicine in regions like Morocco for treating various ailments. nih.gov Research into the chemical constituents of Salvia species has a long history, driven by their widespread use in traditional medicine and their aromatic properties. nih.gov These plants are known to be a rich source of bioactive compounds, primarily terpenoids and phenolic compounds, including flavonoids. nih.govmdpi.com The investigation of Salvia aucheri, specifically, has been part of a broader effort to scientifically validate the traditional uses of medicinal plants and to discover new therapeutic agents.

Diverse Chemical Classifications of Compounds Found in Relevant Plant Species

While no compounds named "Aucherine" were identified, the plant species Salvia aucheri and Rhazya stricta contain compounds that fall into the broad chemical categories initially outlined.

Chromanones are a class of organic compounds with a benzopyran-4-one backbone. While the search for "this compound A-C" as chromanone derivatives was unfruitful, the broader class of flavonoids, which includes structures related to chromanones, are well-documented in the Salvia genus.

Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of naturally occurring alkaloids based on the pyrrolizidine nucleus. wikipedia.orginchem.org They are known for their presence in various plant families and are often associated with hepatotoxicity. nih.govwho.int The investigation did not find a specific PA named "this compound." However, the plant Rhazya stricta, a member of the Apocynaceae family, is exceptionally rich in a different class of alkaloids, specifically indole (B1671886) alkaloids. nih.govresearchgate.netmdpi.commdpi.com Over 100 different alkaloids have been isolated from this plant. mdpi.com

Flavonoids are a diverse group of plant secondary metabolites. They are commonly found in the Salvia genus and contribute to its biological activities. nih.govmdpi.com Salvia aucheri has been found to be rich in phenolic compounds and flavonoids. researchgate.net These compounds are often present as glycosides, where a sugar molecule is attached to the flavonoid core. The specific flavonoid profile of Salvia aucheri contributes to its antioxidant properties. researchgate.net

Significance of Research into Salvia Aucheri and Rhazya Stricta in Natural Product Chemistry

Botanical Sources and Geographic Distribution of Aucherine-Producing Plants

The term "this compound" is associated with distinct classes of chemical compounds isolated from different plant genera. The specific type of this compound is directly linked to its botanical origin.

Hypericum aucheri as a Primary Source of Chromanone-Type Aucherines

Hypericum aucheri, a perennial herbaceous flowering plant belonging to the Hypericaceae family, is a significant source of chromanone-type aucherines. nih.govmdpi.com This plant species is geographically distributed in Northeastern Greece, central and southeastern Bulgaria, and in European and northwestern Anatolian Turkey. mdpi.com Phytochemical investigations of the aerial parts of H. aucheri have led to the isolation of three novel prenyloxy chromanone derivatives, designated as this compound A, B, and C. nih.govresearchgate.net These compounds are part of a broader chemical profile of the plant, which also includes prenylated phloroglucinols, flavonoids, xanthones, a biflavone, and hydroxycinnamic acids. mdpi.com

Senecio integrifolius Subspecies and Crotalaria Species as Sources of Pyrrolizidine (B1209537) Alkaloid-Type this compound

The pyrrolizidine alkaloid class of compounds, sometimes referred to as this compound in older or broader contexts, is predominantly found in species of the genera Senecio and Crotalaria. The genus Senecio, one of the largest in the Asteraceae family with approximately 1100 species, is a well-known source of toxic pyrrolizidine alkaloids. researchgate.netscispace.com Similarly, the genus Crotalaria, belonging to the Fabaceae family and comprising about 600 species, is recognized for producing these toxic alkaloids. usp.brequiimed.comnih.gov

Crotalaria species are distributed across all continents, with a significant presence in Africa. nih.gov These plants are known to be toxic to livestock due to their pyrrolizidine alkaloid content. equiimed.comnih.gov For instance, Crotalaria spectabilis is utilized in agriculture to control nematode proliferation due to its toxic chemical composition. usp.br Specific pyrrolizidine alkaloids identified in Crotalaria species include monocrotaline, grahamine, and usaramine. nih.govnih.gov

Auchera Genus and Other Malpighiaceae as Potential Sources of Flavonoid Glycoside-Type this compound

While less documented in readily available literature under the specific term "this compound," the Auchera genus and other members of the Malpighiaceae family are known to be rich sources of flavonoids and their glycosides. Further phytochemical investigation into these plants may reveal flavonoid glycoside structures that could be classified within a broader definition of this compound compounds.

Advanced Extraction and Chromatographic Purification Techniques for this compound

The isolation of this compound compounds from their plant matrices involves a multi-step process beginning with extraction, followed by purification using various chromatographic techniques.

The initial step typically involves the extraction of dried and powdered plant material with solvents of varying polarities. mdpi.commdpi.com Common methods include maceration, Soxhlet extraction, and ultrasonication. mdpi.comnih.gov For instance, the aerial parts of Hypericum aucheri have been percolated with dichloromethane (B109758) and subsequently with methanol (B129727) to obtain crude extracts containing chromanone-type aucherines. mdpi.com

Following extraction, the crude extract is subjected to a series of chromatographic techniques to separate the compounds of interest. Column chromatography is a fundamental technique used for the initial fractionation of the extract. phytojournal.com The choice of stationary phase (e.g., silica (B1680970) gel, Diaion HP-20) and mobile phase is critical for achieving separation. mdpi.com

Further purification is often accomplished using more advanced and higher-resolution techniques such as High-Performance Liquid Chromatography (HPLC). mdpi.com The selection of the appropriate HPLC column and solvent system is tailored to the specific chemical properties of the this compound subtype being isolated.

Table 1: Extraction and Purification Techniques for Phytochemicals

TechniquePrincipleApplication in Natural Product Isolation
Solvent Extraction Utilizes solvents of varying polarities to dissolve and extract compounds from plant material.Initial step to obtain a crude extract containing the desired phytochemicals. nih.gov
Column Chromatography Separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through.Used for the initial fractionation and purification of crude extracts. phytojournal.com
High-Performance Liquid Chromatography (HPLC) A high-pressure form of column chromatography that provides rapid and high-resolution separation of compounds.Final purification step to isolate pure compounds for structural elucidation. mdpi.com
Solid-Phase Extraction (SPE) A sample preparation technique where compounds in a liquid phase are separated from other compounds by their affinity for a solid sorbent.Used for sample clean-up and concentration of target compounds before further analysis. mdpi.com

Spectroscopic Methodologies for Structural Elucidation of this compound

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules, including the various types of aucherines. nih.govhyphadiscovery.comspringernature.com

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov The chemical shifts, integration, and coupling patterns in a ¹H NMR spectrum reveal the types of protons present and their proximity to one another. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional groups. researchgate.net

Two-dimensional (2D) NMR experiments provide more detailed connectivity information by correlating signals from different nuclei. ethz.ch Key 2D NMR experiments used in the structural elucidation of aucherines include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the carbon skeleton and placing functional groups. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry and conformation of the molecule. ethz.ch

The structures of aucherines A, B, and C from Hypericum aucheri were established using a combination of these 1D and 2D NMR techniques, alongside High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula. nih.gov

Table 2: Common NMR Experiments for Structural Elucidation

NMR ExperimentInformation Provided
¹H NMR Number and type of hydrogen atoms, their chemical environment, and neighboring protons. nih.gov
¹³C NMR Number and type of carbon atoms and their functional groups. researchgate.net
COSY Connectivity between adjacent protons (¹H-¹H couplings). hyphadiscovery.com
HSQC Direct one-bond correlations between protons and the carbons they are attached to. hyphadiscovery.com
HMBC Long-range (2-3 bond) correlations between protons and carbons, used to piece together the molecular structure. hyphadiscovery.com
NOESY Through-space proximity of protons, used to determine stereochemistry and conformation. ethz.ch

The Chemical Compound "this compound" Remains Undocumented in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, the chemical compound specified as “this compound” does not appear to be a recognized or documented substance. Consequently, detailed phytochemical and spectroscopic data, as requested for an in-depth article, are unavailable.

The intended focus of the article was to be on the phytochemical isolation and characterization of this compound, with specific subsections dedicated to High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and ancillary spectroscopic techniques such as UV and IR spectroscopy. However, the absence of any scientific record of a compound named this compound precludes the generation of such an article.

Extensive searches for "this compound" in chemical and phytochemical databases have yielded no relevant results. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a potential misnomer. Without any foundational data on its existence, structure, or origin, it is not possible to provide information on its isolation or spectroscopic properties.

For context, the characterization of a novel phytochemical compound typically involves several stages. Initially, the compound is isolated from a natural source, such as a plant or microorganism. Following isolation, its chemical structure is elucidated using a variety of analytical techniques.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool in this process. It provides a highly accurate measurement of the mass-to-charge ratio of an ionized molecule, which allows for the determination of its elemental composition and molecular formula. This technique is crucial for distinguishing between compounds with very similar molecular weights.

Ancillary spectroscopic techniques further refine the structural identification:

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, which can help identify the presence of chromophores (parts of a molecule that absorb light).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrations of specific chemical bonds.

As no data for a compound named "this compound" could be located, the detailed research findings and data tables requested for these analytical techniques cannot be generated. Further investigation would require a valid chemical identifier, such as a CAS number, IUPAC name, or a reference to a scientific publication where "this compound" is described.

Table of Compounds Mentioned

Since no specific compounds related to "this compound" could be identified, a table of mentioned compounds cannot be provided.

Biosynthesis of Pyrrolizidine Alkaloid-Type this compound

The biosynthesis of the pyrrolizidine alkaloid core, also known as the necine base, is a well-studied pathway in plants. This process originates from common amino acid precursors and involves a series of enzymatic reactions leading to the formation of key intermediates. fishersci.co.ukmdpi.comfishersci.ptfishersci.be

Initial Amino Acid Precursors and Decarboxylation Reactions (L-Arginine, L-Ornithine)

The primary amino acid precursors for the biosynthesis of the necine base are L-arginine and L-ornithine. nih.govmdpi.com The pathway is initiated by the decarboxylation of these amino acids, leading to the formation of diamines. Specifically, the decarboxylation of L-ornithine yields putrescine. While L-arginine can also serve as a precursor, it is typically converted to L-ornithine before entering the main biosynthetic route to the necine base. nih.govmdpi.com

Formation of Necine Base Precursors (Putrescine, Homospermidine)

Following the formation of putrescine, a crucial step in necine base biosynthesis is the formation of homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS). researchgate.netdsmz.decdnsciencepub.comnih.gov Plant HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine (B129725) to putrescine, resulting in the formation of homospermidine and releasing 1,3-diaminopropane. researchgate.netnih.govgenome.jpcdnsciencepub.com While bacterial HSS can utilize two molecules of putrescine, the plant enzyme shows high specificity for putrescine and spermidine as substrates for homospermidine formation. cdnsciencepub.comgenome.jpcdnsciencepub.com Homospermidine is considered the first pathway-specific intermediate in PA biosynthesis and serves as the direct precursor for the necine base structure. researchgate.netnih.gov

Derivation of Necic Acids from Aliphatic Amino Acids (L-Threonine, L-Valine, L-Leucine, L-Isoleucine)

The necic acids, which esterify the necine base to form the complete pyrrolizidine alkaloid structure, are derived primarily from aliphatic amino acids. nih.govencyclopedia.pubnih.govmdpi.comresearchgate.net L-isoleucine and L-valine are particularly important precursors for the biosynthesis of many necic acids. nih.govencyclopedia.pub L-threonine and L-leucine also contribute to the formation of specific necic acid structures, often acting as precursors for L-isoleucine or L-valine, or being directly incorporated into certain necic acid skeletons. nih.govencyclopedia.pubnih.govmdpi.comresearchgate.net The structural diversity of necic acids arises from the differential metabolism and arrangement of carbon skeletons derived from these branched-chain amino acids. encyclopedia.pubnih.gov For instance, the formation of monocarboxylic acids like angelic and tiglic acids primarily involves threonine and isoleucine, while valine is a key precursor for acids such as trachelanthic and viridifloric acids. encyclopedia.pubnih.govmdpi.comresearchgate.net Dicarboxylic acids like senecic acid are mainly formed from isoleucine and threonine. encyclopedia.pubnih.govmdpi.com

Compartmentalization and Regulation of Pyrrolizidine Alkaloid Biosynthesis in Plantae

The biosynthesis of pyrrolizidine alkaloids in plants is a spatially regulated process, often exhibiting compartmentalization at the organ and cellular levels. The primary site of PA biosynthesis is typically the roots. encyclopedia.pubnih.govmdpi.com However, biosynthesis has also been observed in specific young leaves in some plant species. encyclopedia.pubnih.govmdpi.comresearchgate.net Once synthesized, PAs are commonly translocated to other parts of the plant, such as aerial tissues, primarily in the form of their N-oxides. encyclopedia.pubnih.govmdpi.com The N-oxides are more water-soluble than their corresponding tertiary bases, facilitating their transport via the phloem. encyclopedia.pubnih.govmdpi.com Storage of PAs often occurs in cell vacuoles. nih.gov The regulation of PA biosynthesis involves the coordinated activity of the enzymes in the pathway, with homospermidine synthase being a key regulatory point as the first pathway-specific enzyme. researchgate.netdsmz.denih.gov The expression of genes encoding these biosynthetic enzymes can be influenced by developmental cues and environmental factors, contributing to the complex regulation of PA production in plants.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available (CAS: 123715-12-8)
L-Arginine6322 fishersci.ptmpg.deuni.lu
L-Ornithine6262 wikipedia.orgnih.govsuprabank.org
Putrescine1045 dsmz.dempbio.commpg.demassbank.eu
Homospermidine368 wikimedia.orguni.lunih.govwikipedia.org
L-Threonine6288 wikipedia.organl.govuni.luguidetopharmacology.org
L-Valine6287 uni.lufishersci.ptfishersci.bemetabolomicsworkbench.orgwikipedia.org
L-Leucine6106 fishersci.bewikipedia.orgnih.gov
L-Isoleucine6306 wikipedia.orguni.lu

Data Table: Key Intermediates and Enzymes in Necine Base Biosynthesis

Intermediate/EnzymePrecursor(s)Enzyme InvolvedPubChem CID (if applicable)
PutrescineL-OrnithineOrnithine Decarboxylase1045 dsmz.dempbio.commpg.demassbank.eu
HomospermidinePutrescine, SpermidineHomospermidine Synthase (HSS)368 wikimedia.orguni.lunih.govwikipedia.org

Data Table: Amino Acid Precursors for Necic Acids

Amino Acid PrecursorRepresentative Necic Acids DerivedPubChem CID
L-ThreonineAngelic acid, Tiglic acid, Senecic acid6288 wikipedia.organl.govuni.luguidetopharmacology.org
L-ValineTrachelanthic acid, Viridifloric acid, Senecioic acid6287 uni.lufishersci.ptfishersci.bemetabolomicsworkbench.orgwikipedia.org
L-LeucineNecic acids (via conversion to other precursors)6106 fishersci.bewikipedia.orgnih.gov
L-IsoleucineAngelic acid, Tiglic acid, Senecic acid6306 wikipedia.orguni.lu

Molecular and Cellular Mechanisms of Aucherine Bioactivity

Investigation of Monoamine Oxidase B (MAO-B) Enzyme Inhibition by Chromanone-Type Aucherines

Studies have investigated the inhibitory effects of compounds isolated from Hypericum aucheri, including chromanone-type aucherines and a related chromone (B188151) derivative (compound 8, identified as 5-hydroxy-2-isopropylchromone-7-O-β-glucoside), on human monoamine oxidase A (hMAO-A) and monoamine oxidase B (hMAO-B) enzymes. These enzymes play crucial roles in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease nih.govnih.govnih.gov.

Comparative Analysis of MAO-A versus MAO-B Selectivity

In comparative analyses, tested compounds, including aucherines A-C (compounds 9-11) and the chromone derivative (compound 8), demonstrated selective inhibitory activity against hMAO-B over hMAO-A. At a concentration of 1 µM, these compounds did not show significant inhibitory effects on hMAO-A. researchgate.netnih.gov Conversely, they exhibited significant inhibitory activity against the hMAO-B enzyme at the same concentration. researchgate.netnih.gov Notably, compound 8 displayed the most potent hMAO-B inhibition among the tested compounds, with its activity approaching that of the positive control, selegiline, a known selective MAO-B inhibitor. researchgate.netnih.gov This suggests that chromanone-type aucherines and related structures possess a preference for inhibiting the MAO-B isoform. MAO-B primarily metabolizes dopamine (B1211576) and phenethylamine, while MAO-A preferentially deaminates serotonin, melatonin, epinephrine, and norepinephrine (B1679862) nih.govwikipedia.org. The distinct substrate specificities and active site characteristics of MAO-A and MAO-B contribute to the observed selectivity of inhibitors wikipedia.orgnih.gov.

Molecular Basis of Enzyme-Aucherine Interactions

The molecular basis of enzyme-ligand interactions is critical for understanding the inhibitory mechanisms of compounds like chromanone-type aucherines on MAO-B. Such interactions typically involve the formation of complexes driven by thermodynamic factors, with the rate of formation and breakdown also playing a role. Gaining insight into these interactions at the atomic level often requires three-dimensional structural analysis of enzyme-ligand complexes, frequently complemented by computational approaches such as molecular docking and dynamics simulations. These computational methods can provide illustrations of the enzyme-ligand complex and help in understanding how ligands bind to the enzyme's active site or nearby recognition sites. While the provided sources indicate that chromanone-type aucherines inhibit MAO-B researchgate.netnih.gov, specific detailed information regarding the precise molecular interactions, such as the specific amino acid residues involved in binding or the types of bonds formed between the aucherine compounds and the MAO-B enzyme, is not explicitly described within these sources. General studies on MAO inhibitors suggest that selectivity can be related to the size and characteristics of recognition sites near the enzyme's active site nih.gov.

Neuroprotective Actions Associated with Chromanone-Type Aucherines

Chromanone-type aucherines, including aucherines A-C (compounds 9-11) and the chromone derivative (compound 8), have demonstrated significant neuroprotective and antioxidant activities in various models of induced neurotoxicity. researchgate.netnih.gov These protective effects are associated with several cellular mechanisms. researchgate.netnih.gov

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

One of the proposed mechanisms for the neuroprotective effects of these compounds is the scavenging of reactive oxygen species (ROS). researchgate.netnih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components, contributing to neurotoxicity and the progression of neurodegenerative diseases. Antioxidant compounds can neutralize ROS through various mechanisms, including direct radical scavenging and the inhibition of ROS-generating enzymes. The ability of chromanone-type aucherines to act as ROS scavengers is considered a plausible pathway by which they exert their neuroprotective effects. researchgate.netnih.gov ROS scavenging systems in biological systems involve both enzymatic and non-enzymatic components that work to maintain cellular redox homeostasis.

Membrane Stabilization and Glutathione (B108866) (GSH) Preservation Pathways

Further neuroprotective mechanisms associated with chromanone-type aucherines involve membrane stabilization and the preservation of reduced glutathione (GSH) levels. researchgate.netnih.gov Cellular membranes are susceptible to oxidative damage, which can compromise their integrity and function researchgate.net. Membrane stabilization helps to maintain cellular homeostasis in the face of toxic insults. researchgate.net Glutathione (GSH) is a critical intracellular antioxidant that plays a major role in detoxifying free radicals and maintaining the cellular redox state researchgate.net. Compounds 9-11 (aucherines A-C) were shown to preserve synaptosome viability and maintain GSH levels in a neurotoxicity model. researchgate.netnih.gov This suggests that these compounds contribute to cellular defense by preventing membrane damage and supporting the cell's endogenous antioxidant capacity through GSH preservation. researchgate.netnih.gov The preservation of GSH levels is a key pathway in protecting cells against oxidative stress-induced damage. researchgate.netnih.gov

Broader Biological Activities of Flavonoid Glycoside-Type this compound

Antioxidant Scavenging Properties

This compound and other phenolic constituents from Hypericum aucheri, including aucherines A-C, have demonstrated significant antioxidant activities in various in vitro models. mdpi.comthegoodscentscompany.comnih.govnih.gov These effects are attributed to their ability to scavenge reactive oxygen species (ROS). mdpi.comthegoodscentscompany.comnih.gov Studies have shown that these compounds can preserve reduced glutathione (GSH) levels, a primary nucleophilic ROS scavenger, contributing to their neuroprotective effects in oxidative stress models. mdpi.comthegoodscentscompany.comnih.gov For instance, aucherines A-C (compounds 9-11) exhibited notable neuroprotective and antioxidant effects in models of induced oxidative stress, preserving synaptosome viability and GSH levels. thegoodscentscompany.comnih.gov

Table 1: Antioxidant and Neuroprotective Effects of Aucherines A-C in In Vitro Models

CompoundModelEffect on Synaptosome ViabilityEffect on GSH Levels
Aucherines A-C6-hydroxydopamine-induced neurotoxicityPreserved (~70%)Preserved (~80%)
Aucherines A-Ctert-butyl hydroperoxide-induced oxidative stressSignificant neuroprotectionSignificant increase
Aucherines A-CNon-enzymatic lipid peroxidationSignificant neuroprotectionSignificant increase

Data summarized from research findings on compounds 9-11 (aucherines A-C) from Hypericum aucheri. thegoodscentscompany.comnih.gov

Anti-Inflammatory Signaling Pathways

Research suggests that flavonoid glycoside-type this compound possesses anti-inflammatory properties. wikipedia.orgwikipedia.orguni.lu While the specific signaling pathways influenced by this compound are not detailed in the provided search results, flavonoids in general are known to modulate various inflammatory mediators and pathways. The anti-inflammatory activity of this compound may contribute to its potential therapeutic applications in chronic diseases. wikipedia.org

Synthetic Chemistry and Analog Development in Aucherine Research

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity:Scientific literature lacks any studies investigating the relationship between the chemical structure of Aucherine and its biological activity.

Consequently, due to the absence of research in these specific areas of synthetic chemistry and medicinal chemistry for this compound, the requested article cannot be generated.

Advanced Analytical and Chemoinformatic Approaches for Aucherine Studies

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) for Quantitative and Qualitative Analysis

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is a powerful technique widely applied for the qualitative and quantitative analysis of complex mixtures of natural products. Its high sensitivity, resolution, and mass accuracy make it particularly suitable for the analysis of plant extracts containing compounds like the aucherines.

In studies focusing on Hypericum aucheri, a validated UHPLC-HRMS method has been developed to identify and quantify polar phenolic metabolites, including prenyloxy chromanone derivatives referred to as aucherine A-C wikipedia.orgwikipedia.org. This method allows for the simultaneous detection and quantification of numerous compounds within a single run wikipedia.orgwikipedia.org. The method involves optimized extraction procedures, often using solvents like 70% ethanol, and chromatographic separation on C18 columns wikipedia.orgwikipedia.org. High-resolution mass spectrometry, frequently utilizing technologies like Orbitrap mass analyzers, provides accurate mass measurements and fragmentation patterns (MS/MS) that are essential for the confident identification of known and novel compounds wikipedia.orgmdpi.com. Quantitative analysis is typically performed using external calibration curves with reference standards, enabling the determination of the concentration of specific aucherines and other metabolites in plant extracts wikipedia.orgwikipedia.org. The precision of such methods is evaluated through parameters like the relative standard deviation (RSD) of retention times and recoveries wikipedia.orgwikipedia.org.

UHPLC-HRMS is also a key technique for the analysis of pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds that includes one variant referred to as this compound fishersci.at. The analysis of PAs in various matrices, including plant materials and biological samples, frequently employs UHPLC coupled with high-resolution mass spectrometers like ToF and Orbitrap for both identification and quantification fishersci.at. This approach is vital for monitoring the occurrence and levels of PAs due to their known toxicities fishersci.at.

The application of UHPLC-HRMS provides detailed chemical profiles of extracts, enabling the identification of different this compound variants and co-occurring compounds. This is fundamental for understanding the complex chemical composition of natural sources containing these compounds.

Chemometric Analysis and Metabolomic Profiling of this compound-Containing Extracts

Chemometric analysis and metabolomic profiling are integral to the comprehensive study of complex biological samples and extracts, such as those containing aucherines. Metabolomic profiling aims to identify and quantify the complete set of small-molecule metabolites (the metabolome) within a biological system or sample mims.com. When applied to plant extracts, it provides a snapshot of the diverse chemical constituents present.

UHPLC-HRMS-based profiling of extracts from Hypericum aucheri has been used to identify and quantify a wide range of phenolic compounds, including the this compound A-C prenyloxy chromanone derivatives wikipedia.orgwikipedia.org. This profiling generates large, complex datasets that require sophisticated data analysis techniques.

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in processing and interpreting these large metabolomic datasets wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org. Techniques such as principal component analysis (PCA) and orthogonal partial least square-discriminant analysis (OPLS-DA) are commonly used to explore variations in the chemical profiles of different samples, identify patterns, and pinpoint compounds responsible for observed differences wikipedia.orgthegoodscentscompany.com. Chemometric analysis can be applied for quality control of plant materials, differentiating samples based on their geographical origin or other factors influencing their chemical composition thegoodscentscompany.comuni.lu.

In the context of this compound studies, chemometrics and metabolomic profiling of extracts allow researchers to:

Identify potential markers related to plant origin, growth conditions, or processing methods thegoodscentscompany.com.

Correlate chemical profiles with biological activities, although the direct link to specific "this compound" bioactivity is outside the scope here.

Handle the large volumes of data generated by high-throughput analytical techniques like UHPLC-HRMS researchgate.netwikipedia.org.

The combination of advanced analytical techniques like UHPLC-HRMS with chemometric analysis and metabolomic profiling provides a powerful workflow for dissecting the complex chemical landscape of natural sources containing aucherines and related compounds.

In Silico Screening and Molecular Docking Applications in this compound Target Identification

In silico screening and molecular docking are computational techniques used to predict the potential biological targets of small molecules and to study their interactions at the molecular level wikipedia.orgguidetopharmacology.orgfishersci.caeasychem.orgfishersci.nl. These methods are valuable tools in the early stages of drug discovery and chemical biology, offering a cost-effective and rapid way to prioritize compounds for further experimental investigation mims.comeasychem.org.

Molecular docking predicts the preferred orientation (pose) of a ligand (a small molecule like this compound) when bound to a receptor protein, and estimates the binding affinity between the two molecules wikipedia.orgfishersci.nl. This is achieved by sampling different conformations of the ligand and its position within the protein's binding site and scoring these poses based on various algorithms wikipedia.orgfishersci.nl.

In silico screening involves docking libraries of compounds against a specific protein target or using ligand-based approaches to find molecules similar to known binders easychem.orgwikidata.org. While specific published studies detailing in silico screening or molecular docking of the prenyloxy chromanone "aucherines A-C" or the pyrrolizidine alkaloid "this compound" were not prominently found in the immediate search results, these techniques are broadly applicable to compounds with potential bioactivity.

A study involving a plant with "aucheri" in its name, Moluccella aucheri, utilized molecular docking to investigate the interaction of a labdane (B1241275) type-diterpene (moluccelactone) and other isolated compounds with enzymes like human-AChE and alpha-glucosidase nih.gov. This exemplifies how molecular docking can be used to predict the inhibitory activity and binding modes of natural products from plants containing "aucheri" in their botanical name nih.gov.

The relevance of in silico screening and molecular docking for this compound studies lies in their potential to:

Predict potential protein targets for the different types of compounds referred to as "this compound" based on their chemical structures fishersci.caeasychem.org.

Gain insights into the possible mechanisms of action by analyzing the predicted binding interactions with target proteins wikipedia.orgfishersci.nl.

Prioritize specific this compound variants or related compounds for experimental biological testing mims.comwikidata.org.

Facilitate the design of new compounds with improved binding affinities or selectivity based on the understanding of ligand-target interactions wikipedia.org.

These computational approaches complement experimental studies by providing hypotheses about the biological activities of aucherines and guiding further research into their potential therapeutic applications or toxicological profiles.

Future Directions and Emerging Paradigms in Aucherine Research

Elucidation of Comprehensive Pharmacological Networks and Polypharmacology of Aucherine Compounds

A significant frontier in understanding the biological effects of natural products lies in moving beyond a single-target-single-effect model to a more holistic network-based and polypharmacological perspective.

For the pyrrolizidine (B1209537) alkaloid (PA) this compound , research has predominantly focused on its hepatotoxicity, a characteristic of many 1,2-unsaturated PAs. nih.govresearchgate.net Future research should aim to delineate the broader pharmacological network associated with its toxicity and any other potential biological activities. The concept of polypharmacology, where a compound interacts with multiple targets, is key to understanding its full effects. nih.gov Computational methods like reverse docking have started to identify potential protein targets for toxic PAs within pathways like glutathione (B108866) metabolism. mdpi.com Future studies could expand this to map the complete interactome of this compound, potentially revealing unexpected off-target effects or even therapeutic possibilities at non-toxic concentrations.

Potential Protein Targets for Toxic Pyrrolizidine Alkaloids
Glutathione S-transferase A1 (GSTA1) mdpi.com
Glutathione peroxidase 1 (GPX1) mdpi.com
Cytochrome P450 enzymes (e.g., CYP3A4) nih.gov

For This compound A, B, and C , the prenyloxy chromanones from Hypericum aucheri, initial studies have demonstrated moderate cytotoxic activity against human tumor cell lines. nih.gov The research indicated an influence on key signaling molecules involved in apoptosis, such as procaspase-9 and Bcl-xL. nih.gov The future direction for these compounds is to build a comprehensive pharmacological network to understand their anticancer mechanisms. This involves identifying the full spectrum of their molecular targets. Network pharmacology approaches can predict potential targets and pathways, which can then be validated experimentally. nih.gov Understanding the polypharmacology of this compound A-C will be crucial in determining their potential as selective anticancer agents and in predicting potential side effects.

Known Pharmacological Data for this compound A-C
Moderate cytotoxicity against human tumor cell lines (IC50 values from 19.6 to 57.8 μM) nih.gov
Influence on apoptosis-regulating proteins (procaspase-9 and Bcl-xL) nih.gov

Exploration of Novel Biosynthetic Enzymes and Genetic Regulation

Unraveling the biosynthesis of natural products is fundamental for their sustainable production through metabolic engineering and for understanding their evolutionary origins.

The biosynthetic pathway of pyrrolizidine alkaloids , including This compound , is only partially understood. The initial step, the formation of homospermidine from putrescine and spermidine (B129725), is catalyzed by homospermidine synthase (HSS), the first committed enzyme in the pathway. nih.govpnas.orgnih.gov However, the subsequent enzymatic steps, including the oxidation of homospermidine, cyclization to the necine base, and esterification with necic acids, remain largely uncharacterized. nih.gov Future research must focus on identifying and characterizing these novel enzymes, likely including oxidases, dehydrogenases, and acyltransferases. nih.gov Furthermore, the genetic regulation of the PA biosynthetic pathway is an emerging area. Understanding the transcription factors and signaling pathways that control the expression of biosynthetic genes will be key to controlling the production of these alkaloids in plants. nih.gov

Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis
Homospermidine synthase (HSS) nih.govpnas.org
Copper-dependent diamine oxidases (putative) nih.gov
Alcohol dehydrogenase (putative) nih.gov
Acyltransferase (putative) nih.gov

For This compound A, B, and C , the prenyloxy chromanones , the biosynthetic pathway is yet to be elucidated. Chromanones are generally derived from the polyketide pathway. researchgate.net The biosynthesis of this compound A-C likely involves a type III polyketide synthase that catalyzes the initial condensation reactions, followed by cyclization to form the chromanone core. The prenyl groups are likely added by specific prenyltransferase enzymes. A key area for future research is the discovery and characterization of these specific enzymes from Hypericum aucheri. The genetic regulation of chromanone biosynthesis in Hypericum species is also a promising field of study, which could lead to enhanced production of these compounds in engineered systems.

Development of Advanced Spectroscopic Probes for In Situ this compound Detection

The ability to visualize the localization of molecules within cells and tissues is crucial for understanding their biological function. The development of advanced spectroscopic probes offers a pathway to achieve this for both types of this compound compounds.

For the pyrrolizidine alkaloid this compound , its toxicity is linked to its metabolic activation in the liver and subsequent binding to cellular macromolecules. mdpi.com The development of fluorescently labeled this compound analogues or specific molecular probes that bind to this compound could enable real-time imaging of its uptake, distribution, and accumulation in hepatocytes. Techniques such as fluorescence microscopy and Raman spectroscopy could provide valuable insights into its toxicokinetics at a subcellular level. While general spectrophotometric methods for PA detection exist, they are not suitable for in situ imaging. nih.gov

For This compound A-C , their potential as anticancer agents would be greatly informed by understanding their cellular uptake and target engagement. Designing fluorescent probes based on the this compound A-C scaffold would allow for their visualization within cancer cells. This could help to determine their subcellular localization (e.g., mitochondria, nucleus) and to identify their direct binding partners through techniques like fluorescence resonance energy transfer (FRET). The structural elucidation of this compound A-C was achieved using NMR and HRESIMS, which are powerful for structure determination but not for in situ detection. nih.gov

Integration of Omics Technologies in this compound Metabolomics Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a system-level understanding of biological processes and are poised to revolutionize the study of natural products.

In the context of the pyrrolizidine alkaloid this compound , metabolomics has already been applied to study the toxic effects of PAs, revealing perturbations in pathways such as bile acid homeostasis. nih.govnih.gov Future research can integrate metabolomics with transcriptomics and proteomics to create a comprehensive picture of the cellular response to this compound exposure. This multi-omics approach can identify not only the metabolic consequences but also the upstream changes in gene and protein expression that drive the toxic phenotype.

For This compound A-C and their source, Hypericum aucheri, an integrated omics approach is essential for future research. Metabolomics studies on Hypericum species have begun to map their chemical diversity. nih.govresearchgate.net Future work should focus specifically on H. aucheri to identify the full spectrum of secondary metabolites and how their production is influenced by environmental factors. Transcriptomics can be used to identify the genes involved in the biosynthesis of this compound A-C by correlating gene expression patterns with metabolite accumulation. Proteomics can then confirm the function of the enzymes encoded by these genes. Such an integrated approach will not only illuminate the biosynthesis of this compound A-C but also provide a powerful platform for discovering new bioactive compounds from this species.

Potential Omics Approaches in this compound Research
Pyrrolizidine Alkaloid this compound
Metabolomics
Transcriptomics
Proteomics
This compound A-C (Prenyloxy Chromanones)
Metabolomics
Transcriptomics
Proteomics

Q & A

Q. How can researchers mitigate bias when interpreting this compound's bioactivity data?

  • Methodological Answer : Employ blinding during data collection and analysis. Use third-party statistical validation tools (e.g., R or Python scripts) to automate result interpretation. Disclose funding sources and potential conflicts of interest in author statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.